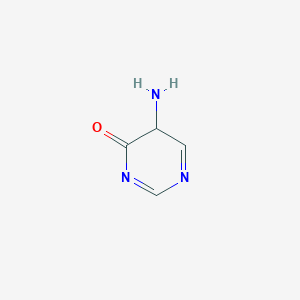

5-aminopyrimidin-4(5H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O |

|---|---|

Molecular Weight |

111.10 g/mol |

IUPAC Name |

5-amino-5H-pyrimidin-4-one |

InChI |

InChI=1S/C4H5N3O/c5-3-1-6-2-7-4(3)8/h1-3H,5H2 |

InChI Key |

YLSOYOUANUPUCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC=NC(=O)C1N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-aminopyrimidin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-aminopyrimidin-4(5H)-one (CAS No. 69785-94-0) is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its pyrimidine core, substituted with an amino group, makes it a valuable synthetic intermediate for the preparation of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characteristics of this compound, with a focus on providing practical information for researchers in the field. Notably, this compound is a key precursor in the synthesis of certain thrombin inhibitors, highlighting its relevance in drug discovery.

Chemical and Physical Properties

This compound is an off-white to light brown solid. Its fundamental properties are summarized in the table below. It is important to note the existence of tautomerism, with the compound capable of existing in equilibrium with its tautomeric form, 5-aminopyrimidin-4-ol. This property is crucial for understanding its reactivity and spectroscopic characteristics.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 5-Aminopyrimidin-4-ol, 5-Amino-4-hydroxypyrimidine | [1] |

| CAS Number | 69785-94-0 | [1] |

| Molecular Formula | C₄H₅N₃O | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 206-208 °C | [1] |

| Boiling Point | 312.4 °C at 760 mmHg (Predicted) | |

| pKa | 8.89 ± 0.40 (Predicted) | |

| Solubility | Soluble in pyridine and ethanol. Quantitative data in common solvents is not readily available. | [2] |

Tautomerism

A key chemical feature of this compound is its existence in tautomeric forms. The keto-enol tautomerism allows for the interconversion between the this compound (keto form) and 5-aminopyrimidin-4-ol (enol form). This equilibrium is influenced by factors such as the solvent, pH, and temperature. The presence of both tautomers is critical to consider when analyzing its spectral data and predicting its reactivity.

Spectral Data

Detailed experimental spectral data for this compound is not extensively available in public databases. However, a certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[1] For related aminopyrimidine structures, the following general spectral characteristics can be anticipated:

¹H NMR Spectroscopy:

-

Aromatic protons: Signals corresponding to the protons on the pyrimidine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm).

-

Amine protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be highly variable and dependent on solvent and concentration.

-

NH proton (keto form): A signal for the proton on the nitrogen in the pyrimidine ring of the keto tautomer.

-

OH proton (enol form): A signal for the hydroxyl proton in the enol tautomer, which may be broadened and its position influenced by hydrogen bonding.

¹³C NMR Spectroscopy:

-

Signals for the carbon atoms of the pyrimidine ring are expected in the range of δ 100-160 ppm. The carbonyl carbon in the keto form would appear further downfield.

Infrared (IR) Spectroscopy:

-

N-H stretching: Characteristic stretching vibrations for the primary amine (-NH₂) group are expected in the region of 3300-3500 cm⁻¹.

-

C=O stretching: A strong absorption band corresponding to the carbonyl group in the keto tautomer, typically around 1650-1700 cm⁻¹.

-

C=N and C=C stretching: Vibrations associated with the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.

-

O-H stretching: In the enol tautomer, a broad O-H stretching band would be expected around 3200-3600 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 111.04). Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and NH₃.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are primarily found in patent literature, reflecting its role as a key intermediate in proprietary drug development processes.

Synthesis via Catalytic Hydrogenation

This method involves the dehalogenation of a chlorinated pyrimidine precursor.

Workflow Diagram:

Detailed Methodology: [2]

-

To a degassed mixture of 5-amino-6-chloropyrimidin-4-ol (227 mg, 1.56 mmol) and triethylamine (1.09 mL, 7.80 mmol) in ethanol (15.0 mL), add 10% palladium on carbon (51 mg).

-

Shake the mixture under a hydrogen atmosphere of 50 psi for two hours.

-

Monitor the reaction for completion.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the product, 5-aminopyrimidin-4-ol.

Synthesis from 5-Aminouracil

A general method for the synthesis of 5-aminopyrimidin-4(3H)-one involves the reaction of 5-aminouracil.[3]

Workflow Diagram:

Detailed Methodology: A detailed, step-by-step experimental protocol for this specific synthesis is not readily available in the public domain but is cited as a synthetic route.[3] The reaction likely proceeds through an oxidative rearrangement mechanism.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the functional groups present on the pyrimidine ring.

-

Nucleophilicity: The amino group at the 5-position and the nitrogen atoms within the pyrimidine ring can act as nucleophiles. The hydroxyl group in the enol tautomer is also nucleophilic. An example of this reactivity is its reaction with phenyl chlorothionocarbonate in the presence of pyridine.[2]

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient; however, the presence of the electron-donating amino and hydroxyl/oxo groups can influence its reactivity towards electrophiles.

-

Stability: As a solid, the compound should be stored in a dark place under an inert atmosphere at room temperature.[1]

Applications in Drug Development

The primary documented application of this compound is as a building block in the synthesis of more complex pharmaceutical agents. It serves as a key intermediate in the preparation of thrombin inhibitors, which are crucial in the development of anticoagulant therapies for various cardiovascular diseases.[2]

Conclusion

This compound is a versatile chemical intermediate with established utility in pharmaceutical synthesis. While a comprehensive public dataset of its quantitative spectral and physical properties is not fully available, this guide consolidates the existing knowledge from commercial sources and patent literature to provide a solid foundation for researchers. The provided synthetic protocols offer a starting point for its preparation in a laboratory setting. Further detailed characterization of this compound would be a valuable contribution to the field of medicinal chemistry.

References

Elucidation of the Structure of 5-aminopyrimidin-4(5H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-aminopyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the key spectroscopic and analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a detailed experimental protocol for its synthesis is not extensively documented in readily available literature, a general synthetic pathway is outlined. This document also explores the tautomeric nature of the molecule, a critical aspect for understanding its chemical behavior and biological activity. All data is presented in a structured format to facilitate analysis and comparison.

Introduction

This compound, also known as 5-amino-4-hydroxypyrimidine, is a pyrimidine derivative that serves as a precursor in the synthesis of purines and other biologically active molecules.[1] Its structure, characterized by an amino group at the C5 position and a keto group at the C4 position, allows for the existence of tautomeric forms, which can influence its reactivity and interaction with biological targets. Accurate structural elucidation is paramount for its application in drug design and development. This guide summarizes the available data and provides a framework for its characterization.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 69785-94-0 | [2] |

| Molecular Formula | C₄H₅N₃O | [2] |

| Molecular Weight | 111.10 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 5-Amino-4-hydroxypyrimidine, 5-Amino-4-pyrimidinol | [2] |

Synthesis

A generalized workflow for a potential synthesis and characterization process is depicted below.

Figure 1: General workflow for the synthesis and characterization of this compound.

Tautomerism

This compound can exist in tautomeric equilibrium between the keto form (this compound) and the enol form (5-amino-4-hydroxypyrimidine). The predominant tautomer can be influenced by factors such as the solvent and the solid-state packing. For related hydroxypyrimidines, the keto form is often more stable.

References

An In-depth Technical Guide to the Tautomerism of 5-Aminopyrimidin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 5-aminopyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. An understanding of its tautomeric equilibria is crucial as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding interactions with therapeutic targets. This document outlines the potential tautomers, detailed experimental and computational methodologies for their study, and a framework for data presentation.

Potential Tautomeric Forms of this compound

This compound can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms (keto-enol tautomerism) and between exocyclic and endocyclic nitrogen atoms (amino-imino tautomerism). The principal tautomers are depicted below, categorized by their core structural motifs. The relative populations of these tautomers can be influenced by factors such as solvent polarity, pH, temperature, and concentration.

The primary equilibrium involves the interconversion between the keto-amino, enol-amino, keto-imino, and enol-imino forms. The stability of these tautomers is a key factor in the molecule's overall behavior.

Experimental Protocols for Tautomerism Study

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric equilibria of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution. 1H, 13C, and 15N NMR are particularly informative.

Detailed Protocol for 1H NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a known concentration (typically 1-10 mg/mL).

-

Add a suitable internal standard (e.g., tetramethylsilane - TMS for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt - TMSP for aqueous solutions) for chemical shift referencing and quantification.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Tune and shim the probe for the specific solvent to ensure optimal magnetic field homogeneity.

-

Set the temperature, as tautomeric equilibria can be temperature-dependent.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantification.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify distinct sets of signals corresponding to each tautomer. Protons attached to or near the sites of tautomerization (e.g., N-H, O-H, and adjacent C-H) will show different chemical shifts for each tautomer.

-

Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons will give the relative population of the tautomers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption spectra due to differences in their electronic structures.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, water).

-

Prepare a series of dilutions from the stock solution.

-

To study the effect of pH, prepare a series of buffered solutions at different pH values.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the instrument using a blank solution (the solvent or buffer used for the sample).

-

-

Data Acquisition:

-

Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Monitor any changes in the spectrum over time to check for slow equilibration.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for the different tautomeric forms. Often, one tautomer will absorb at a longer wavelength than the other.

-

By analyzing the changes in the spectrum as a function of solvent polarity or pH, the equilibrium can be shifted, allowing for the deconvolution of the spectra of the individual tautomers.

-

The equilibrium constant (KT) can be estimated from the ratios of the molar absorptivities of the pure tautomeric forms.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The presence of characteristic bands for C=O, O-H, N-H, and C=N vibrations can help in identifying the predominant tautomeric form, particularly in the solid state.

Detailed Protocol for Solid-State IR Analysis (KBr Pellet):

-

Sample Preparation:

-

Thoroughly grind a small amount of this compound (approx. 1 mg) with dry potassium bromide (KBr) (approx. 100 mg) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm-1.

-

-

Data Analysis:

-

Analyze the spectrum for characteristic absorption bands:

-

Keto form: Strong C=O stretching band (around 1650-1700 cm-1).

-

Enol form: O-H stretching band (broad, around 3200-3600 cm-1) and C=C stretching band.

-

Amino form: N-H stretching bands (around 3300-3500 cm-1).

-

Imino form: C=N stretching band (around 1600-1650 cm-1).

-

-

Computational Chemistry Methods

Density Functional Theory (DFT) is a widely used computational method to predict the relative stabilities of tautomers.

Methodology for DFT Calculations:

-

Structure Optimization:

-

The geometries of all possible tautomers are optimized using a suitable level of theory, for example, the B3LYP functional with a 6-311++G(d,p) basis set.

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

-

Energy Calculations:

-

The electronic energies of the optimized tautomers are calculated.

-

Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

-

Data Analysis:

-

The relative energies (ΔE) of the tautomers are calculated with respect to the most stable tautomer.

-

The Gibbs free energies (ΔG) can also be calculated to provide a more accurate prediction of the tautomer populations at a given temperature.

-

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from experimental and computational studies. The data presented here for illustrative purposes is based on studies of similar aminopyrimidine systems.

Table 1: Relative Energies of this compound Tautomers from DFT Calculations

| Tautomer | Relative Energy (ΔE) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Water (kcal/mol) |

| Keto-Amino (1) | 0.00 (Reference) | 0.00 (Reference) |

| Enol-Amino (2) | Data not available | Data not available |

| Keto-Imino (3) | Data not available | Data not available |

| Enol-Imino (4) | Data not available | Data not available |

Note: Specific computational data for this compound is not available in the cited literature. This table serves as a template for presenting such data.

Table 2: Spectroscopic Data for the Tautomers of an Analogous Aminopyrimidine System

| Tautomer | 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6 | UV-Vis λmax (nm) in Methanol |

| Keto-Amino | N1-H: ~11.0, NH2: ~6.5, C6-H: ~7.8 | ~280 |

| Enol-Amino | OH: ~9.5, NH2: ~6.3, C6-H: ~7.5 | ~265 |

Note: The data presented is hypothetical and based on typical values for similar structures. Actual values for this compound would need to be determined experimentally.

Visualization of Workflows and Relationships

Tautomeric Interconversion Pathways

The following diagram illustrates the primary proton transfer pathways involved in the tautomerism of this compound.

General Experimental Workflow for Tautomerism Study

The diagram below outlines a typical workflow for the experimental and computational investigation of tautomerism.

References

The 5-Aminopyrimidin-4(5H)-one Scaffold: A Cornerstone in the Development of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of numerous biologically active compounds, including nucleic acids and various therapeutic agents. Within this broad class of molecules, 5-aminopyrimidin-4(5H)-one represents a key structural motif. While direct and extensive research on the intrinsic biological activity of this compound itself is limited in publicly available scientific literature, its true significance lies in its role as a versatile building block for the synthesis of a diverse array of derivatives exhibiting potent pharmacological activities. This technical guide provides a comprehensive overview of the biological activities associated with compounds derived from the this compound core, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.

Fungicidal Activity of Aminopyrimidine Derivatives

Derivatives of the aminopyrimidine scaffold have demonstrated significant potential as antifungal agents. A key mechanism of action for some of these compounds is the inhibition of ergosterol biosynthesis, an essential pathway for maintaining the integrity of fungal cell membranes.

Quantitative Data: Antifungal Activity

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Pyridine and Pyrimidine Derivatives | Candida albicans (efflux-negative strain) | MIC | 2 to 64 µg/mL | [1] |

| Pyrimidine Derivatives | Various phytopathogenic fungi | Inhibition at 50 µg/mL | Varies by compound and fungus | [2] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

-

Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed as a visible reduction in turbidity compared to the positive control.[1]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of certain pyrimidine derivatives is attributed to their ability to interfere with the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. A primary target within this pathway is lanosterol demethylase.

Anticancer Activity of Aminopyrimidine Derivatives

The aminopyrimidine scaffold is a prominent feature in the design of novel anticancer agents. These derivatives have been shown to target various signaling pathways implicated in cancer progression, including the Wnt signaling pathway and key cell cycle regulators like BRD4 and PLK1.

Quantitative Data: Anticancer and Enzyme Inhibitory Activity

| Compound | Target/Cell Line | Activity Metric | Value (µM) | Reference |

| 2-Aminopyrimidine Derivative (Hit 1) | Wnt Signaling Pathway | IC50 | ~10 | [3] |

| 2-Aminopyrimidine Derivative (Hit 2) | Wnt Signaling Pathway | IC50 | ~10 | [3] |

| Aminopyrimidine-2,4-dione (Compound 4) | BRD4 | IC50 | 0.029 | [4] |

| Aminopyrimidine-2,4-dione (Compound 4) | PLK1 | IC50 | 0.042 | [4] |

| Amino-2-thiopyrimidine-4-one (Compound 7) | BRD4 | IC50 | 0.094 | [4] |

| Amino-2-thiopyrimidine-4-one (Compound 7) | PLK1 | IC50 | 0.02 | [4] |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Wnt Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)

This assay is used to screen for inhibitors of the canonical Wnt signaling pathway.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a Wnt-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: After transfection, the cells are treated with the test compounds at various concentrations.

-

Wnt Pathway Activation: The Wnt pathway is activated, for example, by treating the cells with Wnt3a conditioned medium or a GSK3β inhibitor.

-

Luciferase Activity Measurement: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The ratio of TOP-Flash to Renilla luciferase activity is calculated, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in Wnt-induced luciferase activity.[3]

In Vitro Kinase Inhibition Assay (BRD4/PLK1)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Assay Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase (e.g., BRD4 or PLK1), its specific substrate, and ATP.

-

Compound Addition: The test compounds are added to the wells at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

-

Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP consumed.

-

IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the kinase activity.[4]

Signaling Pathway: Wnt Signaling Inhibition

Certain 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which is often dysregulated in various cancers.

Role as a Scaffold for Thrombin Inhibitors

The this compound core structure is also utilized in the synthesis of thrombin inhibitors. Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for the treatment of thrombotic disorders.

Mechanism of Action of Thrombin Inhibitors

Direct thrombin inhibitors (DTIs) bind to the active site of thrombin, preventing it from cleaving fibrinogen to fibrin, a critical step in clot formation. Some DTIs can also inhibit fibrin-bound thrombin, which is a key advantage over indirect inhibitors like heparin.[5][6][7]

Signaling Pathway: Thrombin's Role in Coagulation

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for thrombin inhibitors.

While the intrinsic biological activity of this compound remains an area for further investigation, its role as a privileged scaffold in medicinal chemistry is well-established. The diverse and potent biological activities of its derivatives, ranging from antifungal and anticancer to anticoagulant effects, underscore the importance of this core structure in the development of novel therapeutics. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile chemical entity. Future research focused on elucidating the structure-activity relationships of a wider range of this compound derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mlo-online.com [mlo-online.com]

- 7. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]

5-Aminopyrimidin-4(5H)-one: A Scoping Review of Potential Therapeutic Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and specific therapeutic targets of 5-aminopyrimidin-4(5H)-one is limited in the currently available scientific literature. This document provides an in-depth analysis of the therapeutic potential of the broader class of aminopyrimidine-4-one derivatives, for which significant research exists. The targets and mechanisms discussed herein are attributed to these derivatives and serve as a predictive guide for the potential applications of the core this compound scaffold.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in nucleic acids and a variety of biologically active molecules.[1] Aminopyrimidine derivatives, in particular, have garnered significant attention in medicinal chemistry as versatile building blocks for the synthesis of novel therapeutic agents, demonstrating a wide spectrum of activities including anticancer and antiviral properties.[2][3] The this compound core represents a key pharmacophore, and its derivatives have been investigated for their potential to interact with various biological targets, primarily in the context of oncology. This technical guide summarizes the current understanding of the potential therapeutic targets of compounds based on the aminopyrimidin-4-one scaffold, presenting available quantitative data, outlining relevant experimental protocols, and visualizing key signaling pathways.

Potential Therapeutic Targets in Oncology

Research into aminopyrimidine-4-one derivatives has predominantly focused on their application as anticancer agents. These compounds have been shown to modulate the activity of key proteins involved in cell cycle regulation, gene expression, and signal transduction.

Bromodomain and Extra-Terminal Domain (BET) Proteins

A prominent target for aminopyrimidine derivatives is the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in cell proliferation and survival. The overexpression of BRD4 has been implicated in various cancers.[1]

Polo-Like Kinase 1 (PLK1)

Polo-Like Kinase 1 (PLK1) is a serine/threonine kinase that is a critical regulator of multiple stages of mitosis.[1] Its dysregulation is linked to tumorigenesis, making it an attractive target for cancer therapy. Several aminopyrimidine derivatives have been identified as potent inhibitors of PLK1.[1]

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell growth, proliferation, and survival. Mutations and overexpression of EGFR are common in various cancers. Aminopyrimidine-based compounds have been developed as EGFR inhibitors.[4]

Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. Their aberrant activity is a hallmark of cancer. Substituted aminopyrimidine derivatives have been shown to exhibit potent inhibitory activity against various CDKs.[5]

Quantitative Data on Aminopyrimidine-4-one Derivatives

The following tables summarize the in vitro biological activity of various aminopyrimidine-4-one derivatives against their respective targets and cancer cell lines. It is important to reiterate that this data is for derivatives and not for the parent compound this compound.

Table 1: Inhibitory Activity of Aminopyrimidine Derivatives against BRD4 and PLK1

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 4 | BRD4 | 0.029 | [1] |

| PLK1 | 0.042 | [1] | |

| Compound 7 | BRD4 | 0.094 | [1] |

| PLK1 | 0.020 | [1] | |

| Volasertib (Ref.) | BRD4 | 0.017 | [1] |

| PLK1 | 0.025 | [1] |

Table 2: Cytotoxic Activity of Aminopyrimidine Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 6c | MCF-7 | Breast Cancer | 37.7 ± 3.6 | [4] |

| Compound 10b | MCF-7 | Breast Cancer | 31.8 ± 2.0 | [4] |

| Gefitinib (Ref.) | MCF-7 | Breast Cancer | 4.1 ± 0.01 | [4] |

Table 3: Inhibitory Activity of Aminopyrimidine Derivatives against EGFR-TK

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 6c | EGFR-TK | 0.9 ± 0.03 | [4] |

| Compound 10b | EGFR-TK | 0.7 ± 0.02 | [4] |

Experimental Protocols

General Synthesis of Aminopyrimidine-4-one Derivatives

The synthesis of aminopyrimidine-4-one derivatives often involves a multi-step process. A common starting point is the use of 5,6-diaminouracils or related structures.[1] These precursors can undergo condensation reactions with various aldehydes or ketones to form Schiff bases, which can be further modified. For instance, reaction with phenacyl bromides can lead to the formation of more complex derivatives.[1] Microwave-assisted organic synthesis has also been employed to facilitate the efficient production of aminopyrimidine scaffolds.[6]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of compounds against protein kinases such as PLK1, EGFR, and CDKs is typically assessed using in vitro kinase assays. A general protocol involves:

-

Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound.

-

Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and test compound are incubated together in the assay buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to assess the effect of compounds on apoptosis and the cell cycle.

-

Apoptosis Assay: Cells treated with the compound are stained with Annexin V (an early apoptotic marker) and propidium iodide (PI, a late apoptotic/necrotic marker). The percentage of cells in different apoptotic stages (early, late, and necrotic) is then quantified by flow cytometry.[1]

-

Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a DNA-intercalating dye like PI. The DNA content of individual cells is measured by flow cytometry, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanisms of action and a typical discovery workflow for aminopyrimidine-4-one derivatives.

Caption: Dual inhibition of BRD4 and PLK1 by aminopyrimidine derivatives.

Caption: A typical drug discovery and development workflow.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently sparse, the extensive research on its derivatives strongly suggests that this scaffold holds significant promise for the development of novel therapeutics, particularly in oncology. The aminopyrimidine-4-one core appears to be a valid starting point for designing inhibitors of key cancer-related proteins such as BRD4, PLK1, EGFR, and CDKs. Future research should focus on the synthesis and biological evaluation of this compound and its simpler derivatives to elucidate their specific molecular targets and mechanisms of action. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for initiating such investigations. The continued exploration of this chemical space is warranted and could lead to the discovery of new and effective therapeutic agents.

References

- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nanobioletters.com [nanobioletters.com]

5-Aminopyrimidin-4(5H)-one: A Comprehensive Technical Guide

CAS Number: 69785-94-0

This technical guide provides an in-depth overview of 5-aminopyrimidin-4(5H)-one, a pivotal heterocyclic compound in biomedical research and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's properties, synthesis, and biological significance, with a focus on its role as a precursor in vital biochemical pathways and its potential therapeutic applications.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 69785-94-0 | [1] |

| Molecular Formula | C₄H₅N₃O | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| Synonyms | 5-Amino-4-hydroxypyrimidine, 5-Aminopyrimidin-4-ol, 4(1H)-Pyrimidinone, 5-amino- | [1] |

| Melting Point | 206-208 °C | [1] |

| Boiling Point | 312.4 °C at 760 mmHg | [1] |

| Density | 1.45 g/cm³ | [1] |

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a common synthetic route involves the use of 5-aminouracil as a starting material.[2]

Conceptual Synthesis Workflow:

The synthesis is described as a reaction between 5-aminouracil and ammonium persulfate with diacetate.[2] This suggests an oxidative amination or rearrangement process. A generalized experimental approach based on this information would involve the following key steps:

-

Reaction Setup: Dissolving 5-aminouracil in a suitable solvent system.

-

Reagent Addition: Introducing ammonium persulfate and diacetate to the reaction mixture under controlled temperature and atmospheric conditions.

-

Reaction Monitoring: Tracking the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Quenching the reaction, followed by extraction and purification of the crude product.

-

Purification: Employing techniques like recrystallization or column chromatography to obtain pure this compound.

-

Characterization: Confirming the identity and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Biological Significance and Signaling Pathways

This compound is a molecule of significant biological interest, primarily due to its role as a precursor in the biosynthesis of purines, which are fundamental components of nucleic acids.[2]

Role in Purine Biosynthesis

The de novo synthesis of purine nucleotides is a highly conserved and essential metabolic pathway.[3][4][5] This intricate process involves a series of enzymatic steps to construct the purine ring structure. While the detailed enzymatic conversion of this compound to a purine intermediate is not explicitly detailed in the available literature, its structural similarity to key intermediates suggests its potential integration into this pathway. The pyrimidine ring of this compound could theoretically serve as a scaffold for the subsequent addition of atoms to form the imidazole ring of the purine structure.

Applications in Drug Development

The structural features of this compound make it a valuable building block in the synthesis of various therapeutic agents.

Fungicidal Activity

This compound has been identified as having potential use as a fungicide.[2] The exact mechanism of its antifungal action is not well-documented, but it may involve the disruption of essential metabolic pathways in fungi, such as purine biosynthesis, leading to growth inhibition. The generation of reactive oxygen species (ROS) is a known mechanism for some antifungal agents, which could be a potential mode of action for this compound or its derivatives.[6]

Intermediate for Chemotherapeutic Agents

This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic properties.[2] For instance, it is used in the synthesis of 5-amino-1-(2,4,6-trichlorophenoxy)pyrimidine (5-ATP), a chemotherapeutic agent.[2] Its pyrimidine core is a common scaffold in many anticancer drugs that act by inhibiting kinases or disrupting DNA synthesis.[7][8][9] While direct involvement of this compound in the BRD4/PLK1 signaling pathway is not confirmed, the aminopyrimidine scaffold is present in known inhibitors of these cancer-related proteins.[7]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its role as a precursor in the fundamental pathway of purine biosynthesis underscores its biological importance. Further research to elucidate detailed synthetic methodologies and to fully characterize its mechanism of action in various therapeutic contexts will be crucial for harnessing its full potential in the development of novel pharmaceuticals.

References

- 1. Cas 69785-94-0,4(1H)-Pyrimidinone, 5-amino- (9CI) | lookchem [lookchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Purine Biosynthesis Pathways Are Required for Myogenesis in Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 6. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Physicochemical Characteristics of 5-Aminopyrimidin-4(5H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-aminopyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to naturally occurring purines, this pyrimidine derivative serves as a valuable scaffold in the synthesis of various biologically active molecules.[1] Understanding its fundamental physicochemical properties is crucial for predicting its behavior in biological systems, optimizing its formulation, and guiding the development of novel therapeutics.

Core Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that experimental data for this specific molecule is limited, and some values are predicted.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O | American Elements |

| Molecular Weight | 111.1 g/mol | American Elements |

| Boiling Point | 312.4 °C at 760 mmHg | American Elements |

| Density | 1.45 g/cm³ | American Elements |

| Flash Point | 142.7 °C | American Elements |

Experimental Protocols for Physicochemical Characterization

Detailed experimental methodologies are essential for the accurate and reproducible determination of the physicochemical properties of drug candidates. The following sections outline standard protocols that can be applied to this compound, based on established methods for pyrimidine derivatives.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity.

Methodology:

-

A small, finely ground sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The gravimetric method is a common technique for its determination.

Methodology:

-

An excess amount of this compound is added to a known mass of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated in a temperature-controlled shaker or water bath until equilibrium is reached (typically several hours).[2]

-

The suspension is then allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.

-

A known volume of the saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated, and the mass of the remaining solid is determined.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L. This process can be repeated at various temperatures to determine the temperature-dependent solubility profile.[2][3]

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is achieved.

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

-

The LogP is the logarithm of the partition coefficient.

Alternative Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

-

A series of standard compounds with known LogP values are injected into an RP-HPLC system.

-

The retention times of these standards are measured.

-

A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.

-

This compound is then injected under the same chromatographic conditions, and its retention time is measured.

-

The LogP of the target compound is then determined by interpolation from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a pyrimidine derivative like this compound.

Biological Context and Future Directions

While specific signaling pathway involvement for this compound is not yet well-defined in the literature, the broader class of pyrimidine derivatives is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] For instance, certain pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.[5] Others have shown potential as kinase inhibitors in cancer therapy. The core structure of this compound makes it a precursor for the synthesis of purines, which are fundamental components of nucleic acids.[1]

Future research should focus on a more detailed experimental characterization of this compound to build a robust dataset of its physicochemical properties. Elucidating its biological targets and mechanism of action will be crucial in unlocking its therapeutic potential. The methodologies and foundational data presented in this guide provide a solid starting point for researchers and drug development professionals working with this promising compound.

References

An In-depth Technical Guide to 5-aminopyrimidin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-aminopyrimidin-4(5H)-one, a heterocyclic organic compound, holds significance in biochemical research, particularly in the study of nucleotide metabolism. As a derivative of pyrimidine, it serves as a precursor in the biosynthesis of purines, which are fundamental components of nucleic acids and various coenzymes. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its role in biological pathways.

Chemical Identity and Nomenclature

The precise chemical identification of this compound is crucial for accurate research and documentation. Due to tautomerism, this compound can exist in different forms. The IUPAC name for the most stable tautomer is 5-amino-1H-pyrimidin-6-one .

Synonyms:

-

5-amino-3,4-dihydropyrimidin-4-one[1]

-

5-Aminopyrimidin-4(3H)-one[1]

-

5-Amino-4-hydroxypyrimidine[1]

-

5-aminopyrimidin-4-ol[1]

-

5-amino-4(1H)-pyrimidinone[1]

-

4(1H)-Pyrimidinone, 5-amino-[1]

Physicochemical Properties

Understanding the physicochemical properties of 5-amino-1H-pyrimidin-6-one is essential for its handling, formulation, and application in experimental settings. The following table summarizes its key computed properties.

| Property | Value |

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| XLogP3 | -1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 111.043262 g/mol |

| Monoisotopic Mass | 111.043262 g/mol |

| Topological Polar Surface Area | 71.3 Ų |

| Heavy Atom Count | 8 |

| Complexity | 129 |

Data sourced from PubChem CID 12455727.[1]

Experimental Protocols

Synthesis of 5-amino-1H-pyrimidin-6-one

General Procedure for the Synthesis of Substituted 2-aminopyrimidin-4(3H)-ones:

Materials:

-

Appropriate β-ketoester or β-aldehydoester (1 equivalent)

-

Guanidine hydrochloride (2 equivalents)

-

Potassium carbonate (1 equivalent)

-

Microwave reactor

-

Solvents for purification (e.g., methanol, chloroform)

-

Silica gel for column chromatography

Methodology:

-

To a microwave reactor vessel, add the β-ketoester or β-aldehydoester, guanidine hydrochloride, and potassium carbonate.

-

Securely seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified temperature (e.g., 140 °C) for a designated time (e.g., 10 minutes).

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Isolate the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure substituted 2-aminopyrimidin-4(3H)-one.[2][3]

Note: This is a general procedure and the specific starting materials, reaction conditions, and purification methods would need to be optimized for the synthesis of 5-amino-1H-pyrimidin-6-one.

Biological Role and Signaling Pathways

5-amino-1H-pyrimidin-6-one is a key intermediate in the de novo biosynthesis of purine nucleotides. Purines, namely adenine and guanine, are essential for the formation of DNA and RNA, as well as energy carriers like ATP and GTP.[4][5][6]

The pathway illustrates the foundational role of this pyrimidine derivative in the construction of the purine ring system, which is fundamental to cellular life.

References

- 1. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Purine metabolism - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 5-Aminopyrimidin-4(5H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary screening of 5-aminopyrimidin-4(5H)-one derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The versatile scaffold of 5-aminopyrimidine allows for diverse chemical modifications, leading to a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] This document outlines detailed experimental protocols for key screening assays, presents quantitative biological data in a structured format, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves multicomponent reactions, providing an efficient route to structural diversity. A common approach is the three-component coupling reaction of a substituted enamine, an orthoester (such as triethoxymethane), and ammonium acetate to form a 4,5-disubstituted pyrimidine.[3] Subsequent oxidation can yield an aldehyde derivative, which can then be coupled with various aromatic amines to produce the final imine derivatives.[3] Another strategy involves the fusion of 5,6-diaminouracil derivatives with α-bromoacetophenones.[4] These synthetic methodologies allow for the introduction of various functional groups, which is crucial for modulating the biological activity of the resulting compounds.

In Vitro Biological Screening Assays

A preliminary screening cascade for this compound derivatives typically includes assays to evaluate their cytotoxic, antimicrobial, and enzyme inhibitory activities.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5][6] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6]

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C.[7]

-

Compound Treatment: Aspirate the old media and add 100 µL of media containing the test compound at various concentrations. Incubate for a further 24-72 hours.[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7] The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] The broth microdilution method is a commonly used technique.[9]

Experimental Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.[10]

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

Kinase Inhibition Assay

Kinase inhibition assays are crucial for identifying compounds that modulate the activity of specific kinases, which are often dysregulated in diseases like cancer. These assays typically measure the phosphorylation of a substrate by a kinase in the presence and absence of the test compound.

Experimental Protocol:

-

Reaction Setup: In a microplate well, combine the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]-ATP) and magnesium chloride (MgCl₂).[11]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.[11]

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a membrane to separate the phosphorylated substrate.[11]

-

Detection: Quantify the amount of phosphorylated substrate using an appropriate method, such as autoradiography for radiolabeled assays or fluorescence/luminescence detection for non-radioactive assays.[12]

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various this compound derivatives and related aminopyrimidine compounds.

Table 1: Anticancer Activity of Aminopyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6c | MCF-7 (Breast) | 37.7 ± 3.6 | [1][6] |

| 10b | MCF-7 (Breast) | 31.8 ± 2.0 | [1][6] |

| Compound 4b | HCT-116 (Colon) | 1.34 | [13] |

| Compound 4c | HCT-116 (Colon) | 1.90 | [13] |

| Compound 12c | UO-31 (Renal) | 0.87 | [9] |

| Compound 12f | HL-60 (Leukemia) | 1.41 | [9] |

| Compound 3b | C32 (Melanoma) | 24.4 | [14] |

| Compound 3b | A375 (Melanoma) | 25.4 | [14] |

Table 2: Antimicrobial Activity of Aminopyrimidine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 20 | Candida albicans | >50 <100 | [12] |

| Compound 20 | Escherichia coli | >50 <100 | [12] |

| Compound 20 | Staphylococcus aureus | >50 <100 | [12] |

Table 3: Kinase Inhibitory Activity of Aminopyrimidine Derivatives

| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |

| Compound 6c | EGFR-TK | 900 | [1][6] |

| Compound 10b | EGFR-TK | 700 | [1][6] |

| Compound 4b | EGFR | 77.03 | [13] |

| Compound 4c | EGFR | 94.9 | [13] |

| Compound A8 | JAK2 | 5 | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate a general experimental workflow for preliminary screening and a simplified representation of the EGFR signaling pathway, a common target for aminopyrimidine derivatives.

References

- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 5-Aminopyrimidin-4(5H)-one from Formamidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 5-aminopyrimidin-4(5H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available precursor, formamidine acetate. The described synthetic route involves a three-stage process: the initial cyclization to form a pyrimidine core, followed by amination of the 4-position, and concluding with a demethylation to yield the final product. Detailed experimental protocols for each step are provided, along with a summary of key reaction parameters and expected outcomes. A visual representation of the synthetic pathway is also included to facilitate a clear understanding of the chemical transformations.

Introduction

This compound and its derivatives are key structural motifs in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to efficiently synthesize this scaffold from simple, inexpensive starting materials is of significant interest to the pharmaceutical industry. This application note details a robust and scalable synthetic pathway to this compound commencing with formamidine acetate.

Overall Synthetic Pathway

The synthesis of this compound from formamidine acetate is accomplished via a three-step sequence as illustrated below. The initial step involves the condensation of formamidine acetate with methyl 2-cyano-3-methoxyacrylate to construct the pyrimidine ring, yielding 5-methoxypyrimidin-4-ol. The hydroxyl group is then converted to an amine through a two-step chlorination-amination sequence to provide 5-methoxypyrimidin-4-amine. The final step is the demethylation of the methoxy group to afford the target compound, this compound, which exists in tautomeric equilibrium with 4-aminopyrimidin-5-ol.

Application Notes and Protocols for the Characterization of 5-aminopyrimidin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 5-aminopyrimidin-4(5H)-one (CAS No: 69785-94-0). The methods described herein are based on established analytical techniques for pyrimidine derivatives and provide a comprehensive framework for purity assessment, identification, and physicochemical characterization.

Application Note 1: Chromatographic Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying its presence in various sample matrices. A reversed-phase HPLC method, analogous to those used for similar polar heterocyclic compounds like 5-fluorouracil, is proposed for this purpose.[1][2][3][4][5] This method is suitable for routine quality control and for monitoring the compound's stability.

Quantitative Data Summary

The following table outlines the typical parameters for the HPLC analysis of this compound. These values are based on established methods for structurally related pyrimidinones and may require optimization for specific instrumentation and sample matrices.[1][2][3][4][5]

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of a buffered aqueous phase and an organic modifier (e.g., 95:5 v/v 20 mM Potassium Phosphate buffer, pH 7.0 : Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm (UV) |

| Expected Retention Time | 3 - 5 minutes (highly dependent on exact conditions) |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

Experimental Protocol: HPLC Analysis

1. Objective: To determine the purity of a this compound sample and quantify its concentration.

2. Materials and Reagents:

-

This compound reference standard

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic (reagent grade)

-

Water (HPLC grade)

-

Phosphoric acid or Potassium hydroxide (for pH adjustment)

3. Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Syringe filters (0.45 µm)

4. Procedure:

-

Mobile Phase Preparation:

-

Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water.

-

Adjust the pH of the buffer to 7.0 using dilute phosphoric acid or potassium hydroxide.

-

Prepare the final mobile phase by mixing the buffer and acetonitrile in a 95:5 (v/v) ratio.

-

Degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

-

-

Sample Solution Preparation:

-

Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve an expected concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions and the sample solution.

-

Record the chromatograms and integrate the peak areas.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

-

Application Note 2: Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound. This section outlines the protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

The following tables provide the expected spectral data for this compound. These values are predicted based on the analysis of structurally similar aminopyrimidines and general principles of spectroscopy.[6][7][8][9]

Table 2.1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | Singlet | 1H | H2 (proton on C2) |

| ~ 7.0 - 7.5 | Singlet | 1H | H6 (proton on C6) |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~ 10.0 - 11.0 | Broad Singlet | 1H | -NH (amide) |

Table 2.2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C4 (C=O) |

| ~ 145 - 150 | C2 |

| ~ 140 - 145 | C6 |

| ~ 110 - 115 | C5 |

Table 2.3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3300 - 3400 | Strong, Broad | N-H stretch (amine and amide) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 1650 - 1700 | Strong | C=O stretch (amide) |

| 1600 - 1640 | Medium | N-H bend (amine) |

| 1550 - 1600 | Medium | C=C and C=N stretch |

Table 2.4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 111 | [M]⁺ (Molecular Ion) |

| 83 | [M - CO]⁺ |

| 68 | [M - HNCO]⁺ |

Experimental Protocols

Protocol 2.1: NMR Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition:

-

Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Record the ¹³C NMR spectrum on the same instrument.

-

-

Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2.2: Infrared (IR) Spectroscopy

-

Objective: To identify functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Protocol 2.3: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Method: Use Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry.

-

Sample Introduction: Introduce the sample via a direct insertion probe or by coupling the mass spectrometer to a gas or liquid chromatograph.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Analysis: Identify the molecular ion peak and major fragment ions to confirm the structure.

Application Note 3: Thermal Properties Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for determining the thermal stability, melting point, and decomposition profile of this compound. This information is critical for understanding its physical properties and for formulation development.[10][11][12][13]

Quantitative Data Summary

The expected thermal properties of this compound are summarized below.

| Parameter | Method | Expected Value |

| Melting Point | DSC | 206 - 208 °C |

| Heat of Fusion | DSC | To be determined experimentally |

| Decomposition Onset | TGA | > 220 °C (in inert atmosphere) |

| Residual Mass at 600°C | TGA | < 5% |

Experimental Protocol: DSC and TGA

-

Objective: To determine the melting point, heat of fusion, and thermal decomposition profile.

-

Materials: this compound sample.

-

Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Aluminum pans for DSC and TGA

-

-

Procedure:

-

DSC Analysis:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Place the pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.

-

-

TGA Analysis:

-

Accurately weigh 5-10 mg of the sample into a tared TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to approximately 600 °C.

-

Record the weight loss as a function of temperature.

-

-

References

- 1. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificliterature.org [scientificliterature.org]

- 3. primescholars.com [primescholars.com]

- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ipindexing.com [ipindexing.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 5-AMINOPYRIMIDINE(591-55-9) 1H NMR [m.chemicalbook.com]

- 8. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal analysis of some novel pyrimidine derivatives [ouci.dntb.gov.ua]

- 11. scispace.com [scispace.com]

- 12. Thermal analysis of some novel pyrimidine derivatives [scielo.org.co]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Aminopyrimidin-4(5H)-one as a Scaffold for Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction